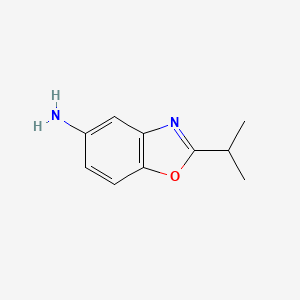![molecular formula C13H9ClN2O2 B1346777 10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile CAS No. 1017037-61-4](/img/structure/B1346777.png)
10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile (CQC) is a chemical compound that has been studied extensively in recent years due to its potential applications in a variety of scientific disciplines. CQC has been found to have a wide range of properties, including antimicrobial, anti-inflammatory, and anticancer activities. In addition, CQC has demonstrated potential as an antioxidant and has been studied for its potential to act as a photosensitizer in photodynamic therapy.
Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives in Scientific Research
Quinoline and its derivatives have been extensively studied for their potential applications across various fields of scientific research. These compounds, characterized by their heterocyclic structure containing a benzene ring fused with a pyridine ring, exhibit a broad spectrum of biological and chemical properties. The versatility of quinoline derivatives stems from their structural diversity, allowing for modifications that can tailor these compounds for specific scientific applications.
Anticorrosive Properties
Quinoline derivatives are recognized for their anticorrosive capabilities. Studies have highlighted their effectiveness as corrosion inhibitors, particularly in protecting metallic surfaces from degradation. The presence of electron-rich centers in quinoline derivatives enables them to form stable chelating complexes with metal surfaces, thus preventing corrosion. This property is crucial for extending the lifespan of metal-based structures and components in industrial applications (C. Verma, M. Quraishi, E. Ebenso, 2020).
Catalytic Applications
The structural and electronic properties of quinoline derivatives make them effective catalysts in various chemical reactions. For instance, these compounds have been explored for their role in carbon dioxide (CO2) conversion processes. The ability to catalyze the conversion of CO2 into valuable chemicals presents an opportunity to address the challenges of CO2 emissions and greenhouse gas accumulation. Research in this area focuses on developing efficient and sustainable catalytic systems that can facilitate the transformation of CO2 into useful products, thereby contributing to carbon recycling and utilization strategies (Ruina Zhang et al., 2023).
Biological Activities
The biological activities of quinoline derivatives encompass a wide range of therapeutic potentials, including antimicrobial, antifungal, and anticancer properties. These compounds have been investigated for their ability to interact with biological targets, offering a foundation for the development of new drugs and treatments. The structural adaptability of quinoline derivatives allows for the optimization of their biological activities, enhancing their effectiveness as potential therapeutic agents. Studies in this area aim to elucidate the mechanisms of action of these compounds and to identify promising candidates for further drug development (L. Nainwal et al., 2019).
Eigenschaften
IUPAC Name |
10-chloro-3,4-dihydro-2H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-13-8(6-15)7-16-10-5-12-11(4-9(10)13)17-2-1-3-18-12/h4-5,7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDCYTKFFZLNKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)C(=C(C=N3)C#N)Cl)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


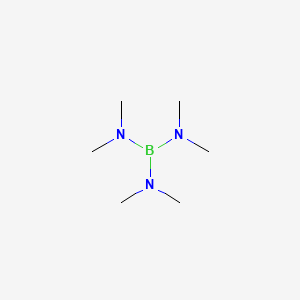

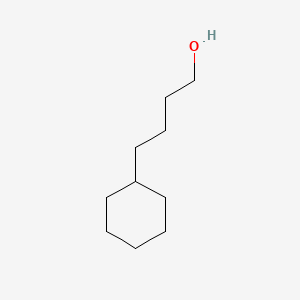

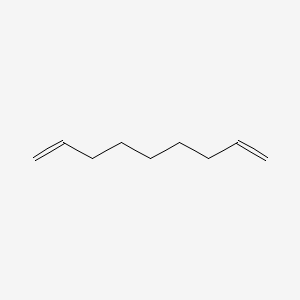
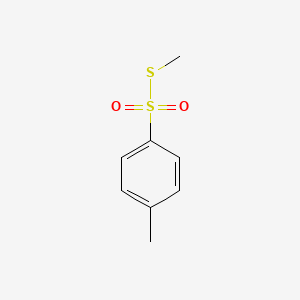
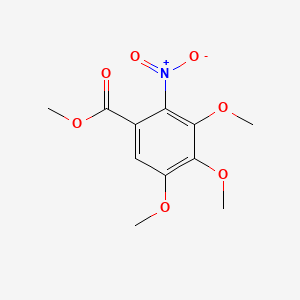
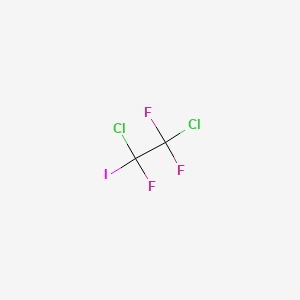
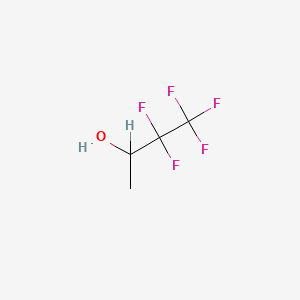
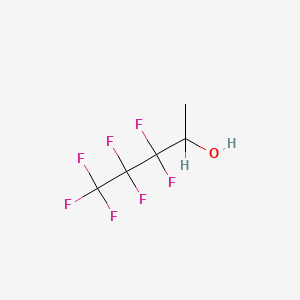
![Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1346715.png)

